rel-(3aR,7aS)-N,N-dimethylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-sulfonamide
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Overview
Description
rel-(3aR,7aS)-N,N-dimethylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-sulfonamide is a complex organic compound that belongs to the class of bicyclic nitrogen heterocycles. This compound is characterized by its unique structural framework, which includes a hexahydro-1H-pyrrolo[3,4-c]pyridine core substituted with a sulfonamide group. The presence of the N,N-dimethyl groups further enhances its chemical properties, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aR,7aS)-N,N-dimethylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-sulfonamide typically involves multi-step organic reactions. One common approach is the base-promoted three-component reaction, which includes the reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its derivatives . This method allows for the convenient construction of the pyrrolo[3,4-c]pyridine skeleton.
Industrial Production Methods
For large-scale production, process optimization is crucial. The industrial synthesis often involves the use of commercially available solvents and reagents without further purification . Techniques such as liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
rel-(3aR,7aS)-N,N-dimethylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
rel-(3aR,7aS)-N,N-dimethylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which rel-(3aR,7aS)-N,N-dimethylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- rel-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridine
- rel-(3aR,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-ylmethanol
- rel-(3aR,7aS)-2-(tert-butoxycarbonyl)-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid
Uniqueness
What sets rel-(3aR,7aS)-N,N-dimethylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-sulfonamide apart from similar compounds is its specific substitution pattern and the presence of the sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3aR,7aS)-N,N-dimethyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2S/c1-11(2)15(13,14)12-4-3-8-5-10-6-9(8)7-12/h8-10H,3-7H2,1-2H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVPZOXBSZZYTJ-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC2CNCC2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1CC[C@@H]2CNC[C@@H]2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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